2,4-Dichloro-6,7-diethoxyquinazoline
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Overview
Description
2,4-Dichloro-6,7-diethoxyquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and organic synthesis. The presence of chloro and ethoxy groups in the quinazoline ring enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6,7-diethoxyquinazoline typically involves the chlorination and ethoxylation of quinazoline derivatives. One common method starts with the nitration of 3,4-diethoxybenzaldehyde, followed by oxidation, reduction, and cyclization to form the quinazoline core. The final step involves chlorination at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to facilitate the chlorination and ethoxylation steps.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6,7-diethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinazolines with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties.
Scientific Research Applications
2,4-Dichloro-6,7-diethoxyquinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7-diethoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,4-Dichloro-6,7-dipropoxyquinazoline
- 2,4-Dichloro-6,7-diisopropoxyquinazoline
Comparison:
2,4-Dichloro-6,7-dimethoxyquinazoline: Similar structure but with methoxy groups instead of ethoxy groups. It may have different reactivity and biological activities.
2,4-Dichloro-6,7-dipropoxyquinazoline: Larger alkoxy groups may affect its solubility and interaction with biological targets.
2,4-Dichloro-6,7-diisopropoxyquinazoline: Bulkier groups may lead to steric hindrance, affecting its chemical reactivity and biological properties.
2,4-Dichloro-6,7-diethoxyquinazoline stands out due to its unique combination of chloro and ethoxy groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
20197-81-3 |
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Molecular Formula |
C12H12Cl2N2O2 |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
2,4-dichloro-6,7-diethoxyquinazoline |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-3-17-9-5-7-8(6-10(9)18-4-2)15-12(14)16-11(7)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
WVCHDLJGCKUCNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC |
Origin of Product |
United States |
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